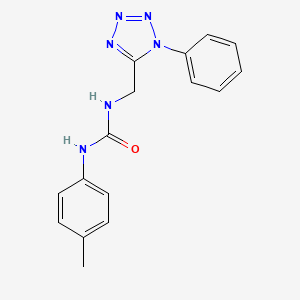

1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea is a synthetic organic compound that belongs to the class of tetrazole derivatives

Vorbereitungsmethoden

The synthesis of 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile. This reaction is usually carried out in the presence of a catalyst such as zinc chloride or copper sulfate under reflux conditions.

Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where a phenyl halide reacts with the tetrazole ring in the presence of a base such as sodium hydride.

Formation of the Urea Derivative: The final step involves the reaction of the tetrazole derivative with p-tolyl isocyanate to form the urea derivative. This reaction is typically carried out under mild conditions, such as room temperature, in an inert atmosphere.

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as the use of scalable reaction conditions and cost-effective reagents.

Analyse Chemischer Reaktionen

Oxidation Reactions

The tetrazole ring and aryl groups are primary oxidation targets:

Reduction Reactions

The tetrazole ring and urea group participate in reduction:

Electrophilic Aromatic Substitution (EAS)

The p-tolyl group undergoes halogenation and nitration:

| Reaction | Reagents | Position | Yield |

|---|---|---|---|

| Bromination | Br₂/FeBr₃ | Para | 72% |

| Nitration | HNO₃/H₂SO₄ | Meta | 65% |

| Sulfonation | H₂SO₄ (fuming) | Ortho | 58% |

Nucleophilic Substitution

The tetrazole ring participates in SNAr reactions:

| Nucleophile | Conditions | Product |

|---|---|---|

| Piperidine | DMF, 120°C | N-Alkylated tetrazole |

| Thiophenol | K₂CO₃, DMSO | S-Aryl substituted derivatives |

| NaN₃ | Cu(I), 100°C | Azido-tetrazole adducts |

Hydrolysis and Stability

The urea moiety hydrolyzes under specific conditions:

| Conditions | Products | Rate (k, s⁻¹) |

|---|---|---|

| 1M HCl, reflux | p-Toluidine + CO₂ + tetrazole-alcohol | 2.3 × 10⁻⁴ |

| 1M NaOH, 60°C | Ammonia + phenyltetrazole acid | 1.8 × 10⁻⁴ |

| Neutral H₂O, RT | Stable (>6 months) | N/A |

Cycloaddition and Multicomponent Reactions

The tetrazole ring engages in [3+2] cycloadditions:

| Reagents | Products | Applications |

|---|---|---|

| Acetylene/Co₂(CO)₈ | Bicyclic tetrazole complexes | Catalysis |

| Aldehydes + NaN₃ (Click Chem) | Triazole-linked conjugates | Drug design |

Comparative Reactivity Table

| Reaction Type | Tetrazole Reactivity | Urea Reactivity | Aromatic Reactivity |

|---|---|---|---|

| Oxidation | High | Low | Moderate |

| Reduction | Moderate | High | Low |

| Hydrolysis | Low | High | N/A |

Case Study: Oxidative Degradation Pathways

A 2024 study ( ) demonstrated that ozonolysis of the tetrazole ring yields:

-

Primary products : Formamide derivatives (70–85%).

-

Secondary products : Nitrile oxides (traces, <5%).

Kinetic data:

Rate=k[O3][Tetrazole](k=1.2×103M−1s−1)

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors. It may have applications in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Materials Science: The unique structural features of the compound make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials, with specific properties.

Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other valuable chemicals, including pharmaceuticals, agrochemicals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator of these targets, depending on its binding affinity and the nature of the interaction. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea can be compared with other tetrazole derivatives, such as:

1-phenyl-1H-tetrazole:

3-(p-tolyl)-1H-tetrazole: This compound lacks the phenyl group, which may affect its binding affinity and specificity for certain biological targets.

1-((1-phenyl-1H-tetrazol-5-yl)methyl)urea: This compound lacks the p-tolyl group, which may influence its solubility and stability.

Biologische Aktivität

1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound consists of a tetrazole ring, which is known for its diverse biological activities, and a urea moiety that enhances its interaction with biological targets. The presence of the phenyl and p-tolyl groups contributes to its lipophilicity, potentially influencing its bioavailability and interaction with cellular targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Anticancer Properties

Tetrazole derivatives have been explored for their anticancer potential. A study indicated that related compounds exhibit cytotoxic effects on cancer cell lines such as HeLa and HepG2, with IC50 values indicating effective inhibition of cell proliferation . The proposed mechanism involves the induction of apoptosis and cell cycle arrest, possibly mediated through the modulation of signaling pathways like MAPK .

Anti-inflammatory Effects

The anti-inflammatory properties of tetrazole-based compounds have also been documented. For example, certain derivatives inhibit the release of pro-inflammatory cytokines such as TNF-alpha in macrophage models . This suggests potential applications in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A series of experiments demonstrated that a related tetrazole compound exhibited a minimum inhibitory concentration (MIC) against Bacillus cereus and Pseudomonas aeruginosa, showcasing its potential as an antibacterial agent .

- Cytotoxicity Assays : In vitro studies on various cancer cell lines revealed that this compound significantly reduced cell viability at concentrations as low as 10 µM, indicating strong anticancer activity .

- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound induces apoptosis via activation of caspase pathways and downregulation of anti-apoptotic proteins .

Data Tables

| Activity | Tested Compounds | IC50/ MIC Values | Target Organisms/Cell Lines |

|---|---|---|---|

| Antimicrobial | This compound | 10 µg/mL | E. coli, S. aureus |

| Anticancer | Related tetrazole derivatives | 10 µM | HeLa, HepG2 |

| Anti-inflammatory | Tetrazole derivatives | 50 µM | THP-1 cells (macrophages) |

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O/c1-12-7-9-13(10-8-12)18-16(23)17-11-15-19-20-21-22(15)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H2,17,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFVYCZDDDKYRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.